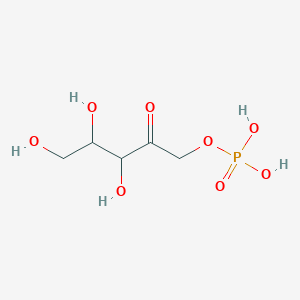
D-Xylulose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Xylulose 1-phosphate: is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways, particularly in the metabolism of pentose sugars It is an intermediate in the non-mevalonate pathway, which is essential for the biosynthesis of isoprenoids
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Xylulose 1-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of D-xylulose. One common method involves the use of xylulokinase, an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate to D-xylulose, forming this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using genetically engineered microorganisms. For example, Escherichia coli strains have been engineered to express xylulokinase and other enzymes involved in the pentose phosphate pathway, enabling efficient production of this compound from xylose-rich substrates .
Chemical Reactions Analysis
Types of Reactions: D-Xylulose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylonic acid.
Reduction: It can be reduced to form D-xylitol.
Isomerization: It can be isomerized to form D-ribulose 1-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Enzymes like ribulose-phosphate 3-epimerase facilitate the isomerization process.
Major Products:
Oxidation: D-xylonic acid
Reduction: D-xylitol
Isomerization: D-ribulose 1-phosphate
Scientific Research Applications
D-Xylulose 1-phosphate has several applications in scientific research:
Chemistry: It is used as a substrate in studies of enzymatic reactions and metabolic pathways.
Biology: It plays a role in the study of pentose phosphate pathway and non-mevalonate pathway.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
D-Xylulose 1-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It targets enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase. These enzymes are involved in the non-mevalonate pathway, which is crucial for the biosynthesis of isoprenoids . The compound’s interaction with these enzymes facilitates the conversion of substrates into essential metabolic products.
Comparison with Similar Compounds
D-Xylulose 5-phosphate: Another phosphorylated sugar involved in the pentose phosphate pathway.
D-Ribulose 1-phosphate: An isomer of D-xylulose 1-phosphate involved in similar metabolic processes.
D-Xylulose: The non-phosphorylated form of this compound.
Uniqueness: this compound is unique due to its specific role in the non-mevalonate pathway, which is distinct from the more common mevalonate pathway for isoprenoid biosynthesis. This uniqueness makes it a valuable target for research and industrial applications, particularly in the context of developing new antibiotics and biofuels .
Properties
Molecular Formula |
C5H11O8P |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-2-oxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12) |
InChI Key |
NBOCCPQHBPGYCX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















